

Pyrazolone T (CAS 118-47-8): A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pyrazolone T** (CAS 118-47-8), a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. This document consolidates key information on its chemical properties, synthesis, and biological activities, supported by detailed experimental protocols and visual representations of relevant signaling pathways.

Core Chemical Identity and Properties

Pyrazolone T, chemically known as 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone, is a pyrazolone derivative characterized by the presence of both a sulfonic acid and a carboxylic acid group.[1][2] These functional groups contribute to its notable water solubility and acidic properties.[1] It is typically available as a light yellow to orange crystalline solid.[1][3]



Property	Value	Reference(s)
CAS Number	118-47-8	[1][2][3][4][5][6][7][8][9][10][11] [12][13][14][15][16][17]
IUPAC Name	5-oxo-1-(4-sulfophenyl)-4H- pyrazole-3-carboxylic acid	[4][6]
Synonyms	Pyrazolone T, 1-(4'- Sulfophenyl)-3-carboxy-5- pyrazolone, Sulfopyrazone, 1- (p-Sulfophenyl)-5-pyrazolone- 3-carboxylic acid, 5-Oxo-1-(4- sulfophenyl)-2,5-dihydro-1H- pyrazole-3-carboxylic acid	[1][3][4][6][7]
Molecular Formula	C10H8N2O6S	[1][2][3][4][5][6]
Molecular Weight	284.25 g/mol	[1][2][3][4][5][6][9]
Melting Point	260-270 °C	[5][10]
Density	1.7 ± 0.1 g/cm ³	[5]
Water Solubility	272.6 mg/L	[3][18]
LogP	-0.84	[5]

Synthesis of Pyrazolone T

The fundamental synthesis of the pyrazolone ring involves the condensation reaction between a hydrazine derivative and a 1,3-difunctional compound, typically a β -ketoester.[4] For **Pyrazolone T**, a common method involves the reaction of 4-sulfophenylhydrazine with a suitable β -ketoester. An alternative patented method describes the manufacture from a pyrazolidone precursor.

Experimental Protocol: Synthesis from 3-carboxy-(4'-sulphophenyl)-5-pyrazolidone[7]

This protocol describes the oxidation of a pyrazolidone to the corresponding pyrazolone.



Materials:

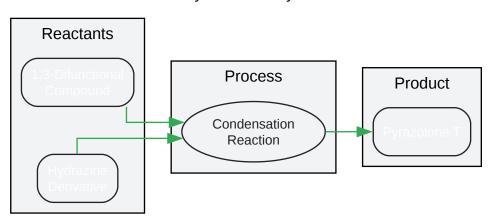
- 3-carboxy-(4'-sulphophenyl)-5-pyrazolidone (12.4 parts)
- Sodium hydroxide (5 parts)
- Water (100 parts)
- Aqueous sodium hydroxide (70° Tw)
- Hydrogen peroxide (2 parts, 100%)
- Sodium bisulphite
- · Concentrated hydrochloric acid

Procedure:

- Dissolve 12.4 parts of 3-carboxy-(4'-sulphophenyl)-5-pyrazolidone in 100 parts of water containing 5 parts of sodium hydroxide and heat the solution to reflux.
- Adjust the pH of the mixture to 11.0-12.0 by the addition of aqueous sodium hydroxide (70°
 Tw) and maintain this pH by portionwise addition of further aqueous sodium hydroxide.
- Once the pH remains constant at 11.0-12.0, cool the mixture to 50°C.
- Add 2 parts of hydrogen peroxide (100%) over 3 hours, allowing the temperature to rise to 65°C.
- Allow the temperature to further rise to 90°C over 2 hours and maintain this temperature for 1 hour, keeping the pH at 11.0-12.0.
- Cool the reaction mixture to 70°C and destroy any excess peroxide by adding sodium bisulphite.
- Add sufficient concentrated hydrochloric acid to completely precipitate the product.



 Filter the precipitate at 25°C and dry at 100°C to yield 3-carboxy-1-(4'-sulphophenyl)-5pyrazolone.



General Synthesis of Pyrazolone T

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General synthesis workflow for **Pyrazolone T**.

Biological Activities and Applications

Pyrazolone T and its derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antioxidant, and uricosuric activities.[1][4] Its primary applications are in the pharmaceutical industry as a non-steroidal anti-inflammatory drug (NSAID) for treating conditions like gout and in the chemical industry as an intermediate for dyes and pigments.[1][8][13][14][17][18][19][20][21][22][23]

Anti-inflammatory and Uricosuric Activity

The anti-inflammatory mechanism of action for pyrazolone derivatives like Sulfopyrazone is attributed to the inhibition of prostaglandin synthesis.[1][2] Prostaglandins are key mediators of inflammation and pain. By inhibiting their production, **Pyrazolone T** can effectively reduce these symptoms. This also contributes to its use as a uricosuric agent in the treatment of gout. [1][2]



Antioxidant Activity

Pyrazolone derivatives have been investigated for their antioxidant properties.[9][24] The pyrazolone scaffold is thought to act as a scavenger of free radicals, which are implicated in a variety of diseases.

Experimental Protocols for Biological Assays Prostaglandin Synthesis Inhibition Assay (Cell-Based)

This protocol is a general method for assessing the inhibition of prostaglandin E2 (PGE2) synthesis in a cell-based model, which is a key indicator of anti-inflammatory activity.

Materials:

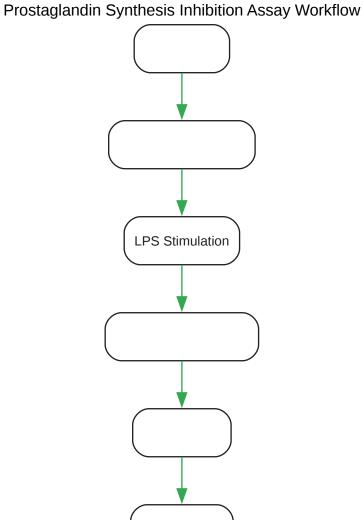
- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS)
- Pyrazolone T (test compound)
- Indomethacin (positive control)
- Dimethyl sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS)
- PGE2 ELISA Kit
- 96-well cell culture plates

Procedure:



- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Prepare stock solutions of Pyrazolone T and indomethacin in DMSO and further dilute to desired concentrations in DMEM.
- Pre-treat the cells with various concentrations of **Pyrazolone T** or indomethacin for 1 hour.
- Stimulate the cells with LPS (1 μg/mL) for 24 hours to induce PGE2 production.
- Collect the cell culture supernatant.
- Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
- Calculate the percentage inhibition of PGE2 synthesis for each concentration of the test compound relative to the LPS-stimulated control.





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Workflow for the PGE2 inhibition assay.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for evaluating the free radical scavenging activity of a compound.

Materials:



- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Pyrazolone T (test compound)
- Ascorbic acid or Trolox (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a 0.1 mM solution of DPPH in methanol.
- Prepare a stock solution of Pyrazolone T in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.
- Prepare a similar dilution series for the positive control.
- In a 96-well plate, add a specific volume of the test compound or control solution to each well.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Inhibition = [(A_control A_sample) / A_control] x 100, where A_control is the absorbance of
 the DPPH solution without the sample and A_sample is the absorbance of the DPPH
 solution with the sample.
- Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.



Potential Signaling Pathways

The biological effects of pyrazolone derivatives are mediated through the modulation of various intracellular signaling pathways. While specific pathways for **Pyrazolone T** are not extensively elucidated, related compounds are known to interact with key inflammatory and cellular stress pathways.

Prostaglandin Synthesis Pathway

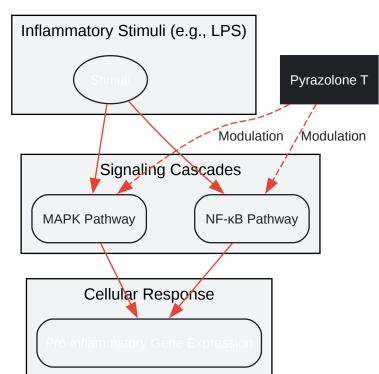
As an inhibitor of prostaglandin synthesis, **Pyrazolone T** directly interferes with this pathway. The key enzyme in this pathway is cyclooxygenase (COX), which converts arachidonic acid into prostaglandin H2, a precursor for other prostaglandins.[25][26]

Inhibition of the Prostaglandin Synthesis Pathway.

NF-κB and MAPK Signaling Pathways

Pyrazolone derivatives have been shown to affect the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. These pathways regulate the expression of numerous proinflammatory genes.





Potential Modulation of Inflammatory Signaling

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Potential influence on MAPK and NF-kB pathways.

Conclusion

Pyrazolone T (CAS 118-47-8) is a valuable chemical entity with established and potential applications in medicinal chemistry and materials science. Its anti-inflammatory and antioxidant properties, coupled with its utility as a synthetic intermediate, make it a compound of significant interest for further research and development. This guide provides a foundational understanding for professionals engaged in these fields.

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